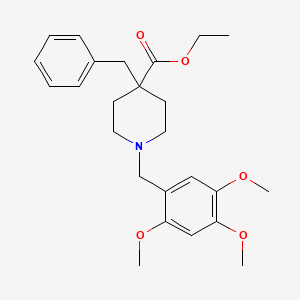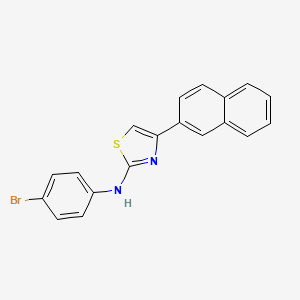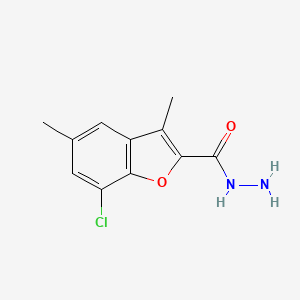![molecular formula C15H19N3O3S B5116075 N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
CHIR-99021 is a potent and selective inhibitor of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide. N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide is a key regulator of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. Inhibition of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide by CHIR-99021 leads to the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway. This leads to activation of the Wnt signaling pathway and downstream effects on cellular processes.
Biochemical and Physiological Effects
CHIR-99021 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the Wnt signaling pathway, CHIR-99021 has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, promote the survival of dopaminergic neurons, and enhance the proliferation of pancreatic β-cells. CHIR-99021 has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHIR-99021 is its selectivity for N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide, which allows for specific inhibition of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide activity without affecting other kinases. CHIR-99021 is also relatively easy to synthesize, making it readily available for use in scientific research. One limitation of CHIR-99021 is its relatively short half-life, which may limit its effectiveness in some experiments. Additionally, CHIR-99021 has been shown to have off-target effects at high concentrations, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving CHIR-99021. One area of interest is the role of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide inhibition in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. CHIR-99021 has been shown to promote the survival of dopaminergic neurons, which are lost in Parkinson's disease, and may have potential as a therapeutic agent. Another area of interest is the use of CHIR-99021 in the treatment of diabetes. CHIR-99021 has been shown to enhance the proliferation of pancreatic β-cells, which are responsible for insulin production, and may have potential as a treatment for diabetes. Finally, the use of CHIR-99021 in cancer research is an area of active investigation, as CHIR-99021 has been shown to inhibit the growth of cancer cells.
Synthesemethoden
CHIR-99021 can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromo-5-chlorobenzyl alcohol with cyclohexylamine to form N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine. This compound is then reacted with sodium hydride and dimethyl sulfoxide to form N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine. The final step involves the reaction of N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine with indole-3-carboxylic acid to form CHIR-99021.
Wissenschaftliche Forschungsanwendungen
CHIR-99021 has been widely used in scientific research as a tool to study the role of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide in various biological processes. N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide is a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell cycle regulation, apoptosis, and differentiation. CHIR-99021 has been shown to inhibit N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide activity in a dose-dependent manner, making it a useful tool for studying the effects of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide inhibition on cellular processes.
Eigenschaften
IUPAC Name |
N-(cyclohexylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h4-5,8-11,16-17H,1-3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOJMZBLSYXITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)



![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)